molecular formula C20H19F3N2O2 B393767 [5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone

[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone

Cat. No.: B393767
M. Wt: 376.4g/mol
InChI Key: RUSNTMUHBFAFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with trifluoroacetic acid and hydrazine hydrate to form the intermediate compound. This intermediate is then reacted with tolyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of [5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydroxy group can form hydrogen bonds with target molecules, stabilizing the interaction . The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C20H19F3N2O2

Molecular Weight

376.4g/mol

IUPAC Name

[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C20H19F3N2O2/c1-3-14-8-10-15(11-9-14)19(27)12-17(20(21,22)23)24-25(19)18(26)16-7-5-4-6-13(16)2/h4-11,27H,3,12H2,1-2H3

InChI Key

RUSNTMUHBFAFMG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC=CC=C3C)C(F)(F)F)O

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC=CC=C3C)C(F)(F)F)O

Origin of Product

United States

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